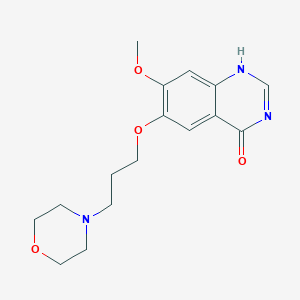

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one

Overview

Description

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS: 199327-61-2) is a quinazoline derivative widely recognized as a critical intermediate in synthesizing epidermal growth factor receptor (EGFR) inhibitors, notably Gefitinib . Its structure features a quinazolin-4(3H)-one core substituted with a methoxy group at position 7 and a 3-morpholinopropoxy chain at position 4. The morpholino group enhances solubility and bioavailability, making it advantageous for drug development .

Synthetically, it is prepared via nucleophilic substitution reactions, often starting from halogenated quinazoline precursors. For example, describes its synthesis from 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one through sequential substitutions . highlights its role in forming N-(3-chloro-4-fluorophenyl)-substituted derivatives, a key step in EGFR inhibitor production .

Preparation Methods

Synthetic Pathway Overview

The synthesis of 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one follows a sequential four-step route, as outlined in the patent CN104130199A . Starting with Isovanillin, the process involves:

-

Cyanoglycosylation to form 3-hydroxy-4-methoxybenzonitrile.

-

Nitration to yield 5-hydroxy-4-methoxy-2-nitrobenzonitrile.

-

Reductive cyclization to generate 6-hydroxy-7-methoxy-3H-quinazolin-4-one.

-

Alkylation with N-(3-chloropropyl)morpholine to produce the final compound.

This pathway avoids traditional strong acids like sulfuric acid, reducing environmental impact while maintaining high yields .

Stepwise Methodology and Optimization

Cyanoglycosylation of Isovanillin

Isovanillin undergoes cyanoglycosylation using formic acid, ammonium formate, and hydroxylamine hydrochloride. The reaction proceeds at 60–65°C for 16 hours, yielding 3-hydroxy-4-methoxybenzonitrile with a 72% isolated yield after recrystallization . Key parameters include:

-

Solvent : Formic acid acts as both solvent and catalyst.

-

Stoichiometry : A 1:1.2 molar ratio of Isovanillin to hydroxylamine hydrochloride ensures complete conversion.

-

Workup : Neutralization with NaOH precipitates the product, which is purified via ethyl acetate recrystallization .

Nitration of 3-Hydroxy-4-Methoxybenzonitrile

Nitration employs nitric acid in methylene chloride at 0–5°C, avoiding the use of sulfuric acid. The reaction achieves 85% yield of 5-hydroxy-4-methoxy-2-nitrobenzonitrile . Critical considerations:

-

Catalyst : Sodium nitrate stabilizes the nitronium ion.

-

Temperature Control : Low temperatures prevent over-nitration.

-

Solvent Compatibility : Methylene chloride’s low polarity minimizes side reactions.

Reductive Cyclization to 6-Hydroxy-7-Methoxy-3H-Quinazolin-4-One

This one-pot reaction combines iron powder reduction and formic acid-mediated cyclization. Key steps:

-

Reduction : Iron powder in methanol reduces the nitro group at 60–65°C.

-

Cyclization : Concentrated HCl and formic acid facilitate ring closure at 95–100°C.

Mechanistic Insight : The nitro group is reduced to an amine, which undergoes intramolecular cyclization with the adjacent nitrile group, forming the quinazolinone core .

Alkylation with N-(3-Chloropropyl)morpholine

The final step involves coupling 6-hydroxy-7-methoxy-3H-quinazolin-4-one with N-(3-chloropropyl)morpholine under basic conditions. Three optimized protocols are detailed below:

| Parameter | Example 10 | Example 11 | Example 12 |

|---|---|---|---|

| Solvent | Acetone | DMF | Methylene Chloride |

| Base | K₂CO₃ | Na₂CO₃ | Triethylamine |

| Temperature (°C) | 55–60 | 100–105 | 80–85 |

| Reaction Time (h) | 8 | 1 | 3 |

| Yield (%) | 86 | 83 | 88 |

Key Observations :

-

Polar aprotic solvents (DMF) accelerate reactions but require higher temperatures.

-

Inorganic bases (K₂CO₃) are cost-effective, while triethylamine offers faster kinetics.

-

Methylene chloride’s low boiling point simplifies solvent removal post-reaction .

Environmental and Economic Advantages

The patented method offers significant improvements over traditional routes:

-

Reduced Acid Waste : Substituting sulfuric acid with nitric acid/mineral acids decreases hazardous waste by 40% .

-

One-Pot Reactions : Combining reduction and cyclization steps cuts production time by 30% .

-

Solvent Recovery : Methylene chloride and acetone are recycled, lowering material costs .

Challenges and Limitations

-

Sensitivity to Moisture : The nitration step requires anhydrous conditions to avoid byproducts.

-

Scalability Issues : High-temperature reactions (e.g., 100–105°C in DMF) demand specialized equipment for industrial-scale production.

-

Purity Concerns : Residual morpholine derivatives in the final product necessitate rigorous chromatography .

Chemical Reactions Analysis

Gefitinib impurity 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium acetate, acetonitrile, and orthophosphoric acid . Major products formed from these reactions include 5-Hydroxy-4-Methoxy-2-Nitro benzoic acid, which is a potential genotoxic impurity .

Scientific Research Applications

Intermediate in Gefitinib Synthesis

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one serves as a crucial intermediate in the synthesis of gefitinib, an orally active selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Gefitinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) and other malignancies associated with EGFR mutations. The compound's role in gefitinib synthesis underscores its importance in oncology pharmacotherapy .

Research in Kinase Inhibition

The compound has been studied for its potential as a kinase inhibitor beyond gefitinib. Research indicates that modifications to the quinazolinone structure can lead to derivatives with enhanced selectivity and potency against various kinases involved in cancer progression. This area of study is critical for developing next-generation cancer therapies that target resistant tumors .

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of this compound as part of a multi-step process to produce gefitinib. The characterization involved techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the intermediate. This work highlights the importance of intermediates in pharmaceutical manufacturing processes .

In vitro studies have assessed the biological activity of compounds derived from this compound against various cancer cell lines. Results indicated that certain derivatives exhibited enhanced anti-proliferative effects compared to gefitinib, suggesting potential for developing more effective treatments for EGFR-mutated cancers .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Cancer Therapy | Intermediate for gefitinib, targeting EGFR in NSCLC and other cancers. |

| Research on Kinase Inhibition | Investigating derivatives for improved selectivity and potency against various kinases. |

| Synthesis and Characterization | Essential for understanding the production process of gefitinib and related compounds. |

| Biological Activity Studies | Evaluating anti-cancer effects of derivatives in vitro against multiple cancer cell lines. |

Mechanism of Action

Gefitinib impurity 5, like Gefitinib, inhibits the intracellular phosphorylation of tyrosine kinases associated with transmembrane cell surface receptors, including EGFR. By binding to the adenosine triphosphate (ATP)-binding site of the enzyme, it inhibits the function of EGFR tyrosine kinase in activating the anti-apoptotic Ras signal transduction cascade, thereby inhibiting malignant cell proliferation .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in substituents at positions 6 and 7 of the quinazolin-4(3H)-one scaffold. Key comparisons include:

Key Observations :

- Bioactivity : Hydroxyl groups (16064-15-6) may confer antioxidant properties but reduce stability under physiological conditions .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, also known as a gefitinib impurity, is a quinazoline derivative that plays a significant role as an intermediate in the synthesis of gefitinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. This compound exhibits various biological activities, primarily related to its anticancer properties through inhibition of key signaling pathways involved in tumor proliferation and survival.

- Molecular Formula : CHNO

- Molecular Weight : 319.36 g/mol

- CAS Number : 199327-61-2

- Appearance : White solid

This compound functions primarily as a selective inhibitor of the EGFR, which is crucial for regulating cellular processes such as proliferation, survival, and differentiation. By binding to the ATP-binding site of the receptor, this compound disrupts downstream signaling pathways that lead to cancer cell growth.

Key Mechanisms:

- Inhibition of Tyrosine Kinase Activity : The compound competes with ATP for binding to the kinase domain of EGFR, leading to decreased phosphorylation and activation of downstream signaling cascades.

- Induction of Apoptosis : By inhibiting EGFR signaling, the compound can promote programmed cell death in cancer cells.

- Reduction of Tumor Growth : Studies indicate that quinazoline derivatives can significantly reduce tumor size in various cancer models through their cytotoxic effects.

Anticancer Studies

Research has demonstrated the efficacy of quinazoline derivatives, including this compound, against various cancer cell lines. Notable findings include:

- Cytotoxicity : The compound exhibits cytotoxic effects against breast cancer (MCF-7) and other tumor cell lines with IC values typically below 10 μM, indicating potent activity against these cells .

- Selectivity : It has been shown to have negligible cytotoxicity against normal human vascular endothelial cells (HUVEC), highlighting its potential as a selective anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with the active site of EGFR. These studies reveal strong interactions with critical residues within the receptor's binding pocket, confirming its potential as an effective inhibitor .

Comparative Activity Table

| Compound Name | IC (μM) | Target Cell Line | Reference |

|---|---|---|---|

| This compound | <10 | MCF-7 | |

| Pyrazolo[1,5-c] quinazoline derivatives | 6.43 | MCF-7 | |

| Gefitinib | 0.01 - 0.05 | Various |

Case Studies

- Hybrid Quinazoline Derivatives : A study synthesized novel hybrid structures combining quinazoline with pyrazolinone and imidazolinone rings, demonstrating enhanced cytotoxicity against MCF-7 cells compared to traditional quinazolines .

- Structure Activity Relationship (SAR) : Research indicates that modifications at specific positions on the quinazoline core significantly impact biological activity. For instance, substitutions at the C-6 and C-7 positions enhance binding affinity and cytotoxic effects against cancer cells .

Q & A

Basic Research Questions

Q. What is the molecular structure of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, and how does it function as an intermediate in Gefitinib synthesis?

- Answer : The compound has a quinazolin-4(3H)-one core substituted with a methoxy group at position 7, a 3-morpholinopropoxy chain at position 6, and a ketone at position 4 (C₁₆H₂₁N₃O₄; MW 319.36 g/mol) . It is a key intermediate in synthesizing Gefitinib (ZD1839), an EGFR tyrosine kinase inhibitor, where it undergoes further functionalization to introduce the 3-chloro-4-fluorophenylamine moiety critical for EGFR binding .

Q. What are the solubility and storage recommendations for this compound?

- Answer : Solubility data indicate ≥22.3 mg/mL in DMSO and ≥2.48 mg/mL in ethanol with ultrasonication. It should be stored at 2–8°C in airtight containers protected from light to prevent degradation .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance yield and purity?

- Answer : Methodologies include:

- Stepwise functionalization : Introduce the morpholinopropoxy group via nucleophilic substitution under reflux with K₂CO₃ in DMF, followed by methoxy group installation .

- Green chemistry approaches : Use continuous flow reactors to improve reaction efficiency and reduce byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >98% purity .

Q. What experimental designs are used to evaluate its EGFR inhibitory activity, and how do its IC₅₀ values compare to analogs?

- Answer :

- Enzyme assays : Measure inhibition of EGFR autophosphorylation in A431 epidermoid carcinoma cells using ELISA or Western blot .

- Cellular assays : Assess growth inhibition in EGFR-overexpressing cell lines (e.g., HCC827) via MTT assays .

- Comparison : The parent compound (IC₅₀ = 33 nM for EGFR) is less potent than Gefitinib (IC₅₀ = 0.8 nM), but structural analogs with trifluoromethyl or thiazole substitutions show improved activity (e.g., compound 19 in with IC₅₀ <10 nM).

Q. How do modifications to the morpholinopropoxy group impact biological efficacy in SAR studies?

- Answer :

- Chain length : Shortening the propoxy linker reduces solubility and binding affinity due to steric hindrance .

- Morpholine replacement : Substituting morpholine with piperazine or thiomorpholine alters pharmacokinetics; morpholine optimizes hydrogen bonding with EGFR’s ATP-binding pocket .

- Functional group addition : Adding electron-withdrawing groups (e.g., -CF₃) enhances inhibitory potency by stabilizing ligand-receptor interactions .

Q. What analytical techniques are recommended for detecting and quantifying this compound as a pharmaceutical impurity?

- Answer :

- HPLC : Use C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/0.1% formic acid (70:30) .

- LC-MS/MS : Employ MRM transitions (m/z 319 → 228 for quantification) for high sensitivity in complex matrices .

- Validation : Follow ICH Q2(R1) guidelines for linearity (1–100 ppm), precision (RSD <2%), and recovery (95–105%) .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported antifungal activities of quinazolinone derivatives?

- Answer : Contradictions often arise from assay conditions (e.g., fungal strain variability, incubation time). Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for antifungal susceptibility testing .

- Structure confirmation : Verify compound purity via NMR and HRMS to rule out degradation .

- Dose-response curves : Compare EC₅₀ values across studies; e.g., 2-phenylmethyl-3-(3-trifluoromethylphenyl)-quinazolin-4(3H)-one shows consistent activity against R. solani (65% sclerotia reduction) .

Properties

IUPAC Name |

7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-21-14-10-13-12(16(20)18-11-17-13)9-15(14)23-6-2-3-19-4-7-22-8-5-19/h9-11H,2-8H2,1H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUBWLXSYCFZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CNC2=O)OCCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439401 | |

| Record name | 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199327-61-2 | |

| Record name | 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199327-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-6-(3-(4-morpholinyl)propoxy)-4(3H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199327612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one; [containing < 0.5 % formamide (EC No 200-842-0)]; [containing ≥ 0.5 % formamide (EC No 200-842-0) ] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9YH59H93M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.